molecular formula C17H30O3 B14314522 Ethyl 14-oxopentadec-2-enoate CAS No. 113279-99-5

Ethyl 14-oxopentadec-2-enoate

Cat. No.: B14314522
CAS No.: 113279-99-5
M. Wt: 282.4 g/mol
InChI Key: JBMQPNQJXGCCDX-UHFFFAOYSA-N
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Description

Ethyl 14-oxopentadec-2-enoate is a long-chain ethyl ester characterized by a 15-carbon backbone (pentadec), a ketone group at position 14, and an α,β-unsaturated double bond at position 2.

Properties

CAS No.

113279-99-5

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

ethyl 14-oxopentadec-2-enoate

InChI

InChI=1S/C17H30O3/c1-3-20-17(19)15-13-11-9-7-5-4-6-8-10-12-14-16(2)18/h13,15H,3-12,14H2,1-2H3

InChI Key

JBMQPNQJXGCCDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCCCCCCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 14-oxopentadec-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of a carbonyl compound using a strong base such as sodium hydride, sodium amide, or lithium diisopropylamide. The enolate ion then reacts with an alkyl halide in an S_N2 reaction to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and controlled temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 14-oxopentadec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 14-oxopentadec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 14-oxopentadec-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 14-oxopentadec-2-enoate with structurally or functionally related compounds, focusing on molecular features, bioactivity, and applications.

2.1. Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Structural Differences: this compound has a linear aliphatic chain with a ketone and a double bond, whereas Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () features a shorter pentynoate backbone, diphenyl substituents, and an ethoxycarbonyloxy group. The triple bond (C≡C) in the latter compound increases rigidity and reduces hydrophilicity compared to the double bond (C=C) in this compound .
  • In contrast, the linear chain of this compound may facilitate membrane permeability in biological systems.
2.2. Ethyl Acetate-Derived Bioactive Compounds

Several ethyl esters from natural extracts share functional similarities with this compound:

Compound Class Source Organism/Extract Key Features Potential Bioactivity Reference
Ethyl hexadecanoate Aspergillus sp. Saturated ester, 16-carbon chain Antimicrobial, antifungal
Ethyl linoleate Turmeric (Curcuma longa) Polyunsaturated, 18-carbon chain Anti-inflammatory
This compound Hypothetical/Synthetic α,β-unsaturated ketone ester Theoretical antioxidant capacity N/A
  • Chain Length and Unsaturation: Ethyl hexadecanoate (C16) lacks unsaturated bonds, reducing reactivity compared to this compound.
  • Ketone vs. Hydroxyl Groups: The 14-ketone group in this compound may facilitate nucleophilic reactions, unlike hydroxyl-containing esters (e.g., ethyl caffeate) prevalent in ginger extracts .

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